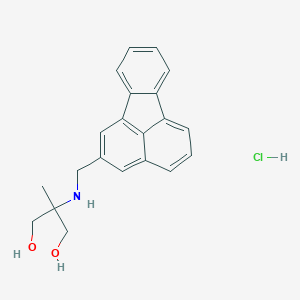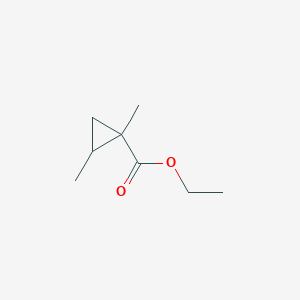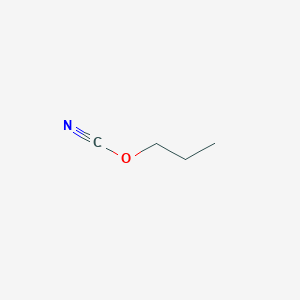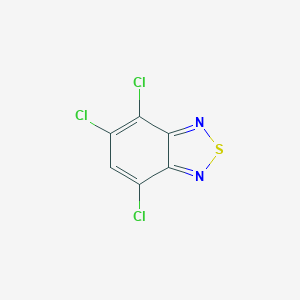
4,5,7-Trichloro-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Trichloro-2,1,3-benzothiadiazole (TCBT) is a heterocyclic organic compound that has been extensively studied for its potential use in various scientific research applications. TCBT has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further research and development.
Mécanisme D'action
The mechanism of action of 4,5,7-Trichloro-2,1,3-benzothiadiazole is not fully understood, but it has been suggested that it may act by binding to specific proteins or enzymes in cells, leading to changes in their function and activity. 4,5,7-Trichloro-2,1,3-benzothiadiazole has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
4,5,7-Trichloro-2,1,3-benzothiadiazole has been found to have a wide range of biochemical and physiological effects, including antioxidant activity, cytotoxicity, and antibacterial activity. 4,5,7-Trichloro-2,1,3-benzothiadiazole has also been found to have potential neuroprotective effects, making it a promising compound for further research in the field of neuroscience.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5,7-Trichloro-2,1,3-benzothiadiazole in lab experiments is its unique optical and electronic properties, which make it a versatile compound for various applications. However, 4,5,7-Trichloro-2,1,3-benzothiadiazole has also been found to have limited solubility in water, which may pose challenges for certain experiments.
Orientations Futures
There are many potential future directions for research on 4,5,7-Trichloro-2,1,3-benzothiadiazole, including further optimization of its synthesis method, exploration of its potential therapeutic applications, and investigation of its unique optical and electronic properties for use in organic electronics. Additionally, further research is needed to fully understand the mechanism of action of 4,5,7-Trichloro-2,1,3-benzothiadiazole and its potential effects on human health.
Méthodes De Synthèse
The synthesis of 4,5,7-Trichloro-2,1,3-benzothiadiazole involves the reaction of 2-aminothiophenol with chlorosulfonic acid and phosphorus pentachloride. The resulting product is then treated with sodium hydroxide to yield 4,5,7-Trichloro-2,1,3-benzothiadiazole. This synthesis method has been widely used and optimized for large-scale production of 4,5,7-Trichloro-2,1,3-benzothiadiazole.
Applications De Recherche Scientifique
4,5,7-Trichloro-2,1,3-benzothiadiazole has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential material for organic electronics. 4,5,7-Trichloro-2,1,3-benzothiadiazole has been found to have unique optical and electronic properties, making it a promising compound for further research and development.
Propriétés
Numéro CAS |
1982-55-4 |
|---|---|
Nom du produit |
4,5,7-Trichloro-2,1,3-benzothiadiazole |
Formule moléculaire |
C6HCl3N2S |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
4,5,7-trichloro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6HCl3N2S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H |
Clé InChI |
SZYWFOPNFNROQB-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl |
SMILES canonique |
C1=C(C2=NSN=C2C(=C1Cl)Cl)Cl |
melting_point |
122.0 °C |
Autres numéros CAS |
1982-55-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





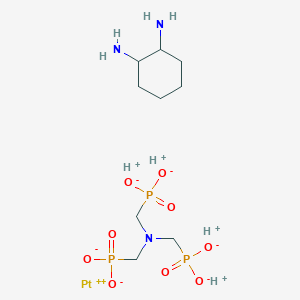
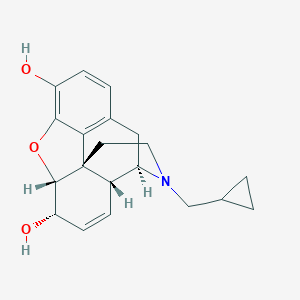
![3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione](/img/structure/B161107.png)


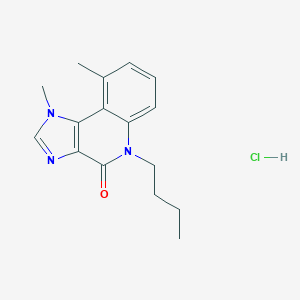
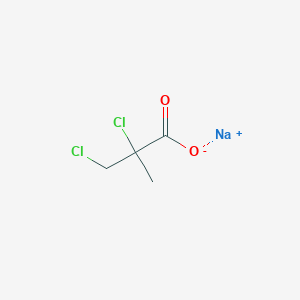
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B161117.png)
